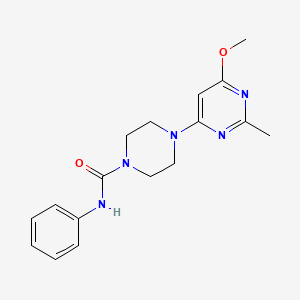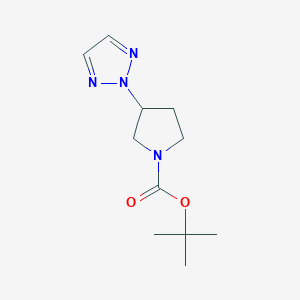
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, also known as this compound, is a novel compound that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 333.4 g/mol and a chemical formula of C18H18FN3O2. This compound has a unique structure due to its incorporation of both an aromatic ring and a quinoline moiety. It has been investigated for its ability to modulate protein-protein interactions and to interact with multiple targets.
作用机制
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide acts as an allosteric modulator of protein-protein interactions. It binds to its target proteins at an allosteric site and induces conformational changes that alter the affinity of the protein for its binding partners. It has been shown to interact with the SH2 domain of c-Src, resulting in decreased activity of the kinase. It has also been shown to bind to the SH2 domain of Abl and Lyn, resulting in decreased activity of the kinases. In addition, it has been shown to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
Biochemical and Physiological Effects
This compound(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been found to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
实验室实验的优点和局限性
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has several advantages for use in lab experiments, such as its small size, its ability to modulate multiple targets, and its ability to interact with multiple proteins. However, it also has some limitations, such as its potential to interact with other proteins, which could lead to undesired side effects. Additionally, its small size may make it difficult to detect in some experiments.
未来方向
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. Future studies should focus on further elucidating the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on developing methods for more efficient synthesis of this compound, as well as methods for determining its pharmacokinetics and pharmacodynamics. Furthermore, future studies should focus on investigating the potential of this compound to interact with other targets and to modulate other pathways. Finally, further research should focus on developing methods for more efficient delivery of this compound to its targets.
合成方法
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a multi-step reaction involving several chemical intermediates. The first step is the formation of the quinoline moiety by reacting 1-butyl-3-methoxy-4-hydroxy-2-quinolinecarboxaldehyde and N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamidemethyl-2-hydroxybenzylamine in the presence of a strong base such as potassium hydroxide. The second step is the condensation of the quinoline moiety with 4-fluorobenzaldehyde to form the intermediate 4-fluorobenzyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amine. The final step is the cyclization of the intermediate to form the desired this compound(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide.
科学研究应用
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to be a potent modulator of protein-protein interactions, and has been shown to interact with multiple targets. It has been investigated for its ability to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been investigated for its potential to modulate the activity of several receptors, including the estrogen receptor (ER), the androgen receptor (AR), and the epidermal growth factor receptor (EGFR).
属性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBAHKPAIYPJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6496384.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496401.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6496408.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)
![N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496420.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6496431.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide](/img/structure/B6496437.png)
![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)


![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)